Benzamide, N-(4-(((2-((4-methylphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy-
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Overview
Description
Benzamide, N-(4-(((2-((4-methylphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- is a complex organic compound with a unique structure that includes a benzamide core, a thiazolidinyl group, and multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(4-(((2-((4-methylphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- typically involves multiple steps. One common route includes the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This process requires careful control of reaction conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using continuous flow microreactor systems. These systems allow for precise control of reaction parameters, leading to higher yields and better selectivity. For example, a microreactor system was used to achieve a yield of 85.7% within 10 minutes .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(4-(((2-((4-methylphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Benzamide, N-(4-(((2-((4-methylphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interactions with biological molecules.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Benzamide, N-(4-(((2-((4-methylphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives, such as:
- Benzamide, N-(4-methylphenyl)-
- Benzamide, N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
Uniqueness
What sets Benzamide, N-(4-(((2-((4-methylphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
99616-23-6 |
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Molecular Formula |
C27H26N4O6S |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[4-[[2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-3-yl]carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C27H26N4O6S/c1-16-5-9-20(10-6-16)29-27-31(23(32)15-38-27)30-26(34)17-7-11-19(12-8-17)28-25(33)18-13-21(35-2)24(37-4)22(14-18)36-3/h5-14H,15H2,1-4H3,(H,28,33)(H,30,34) |
InChI Key |
WFLMECINXRRRJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)CS2)NC(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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